molecular formula C8H13NO2 B1487952 5-Cyclopentyloxazolidin-2-one CAS No. 1494724-33-2

5-Cyclopentyloxazolidin-2-one

Cat. No. B1487952
M. Wt: 155.19 g/mol
InChI Key: PPMUSAHFVCIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyloxazolidin-2-one, also known as clopidol, is an organic compound used in animal feed additives1. It has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol1.



Molecular Structure Analysis

The molecular structure of 5-Cyclopentyloxazolidin-2-one consists of a five-membered oxazolidinone ring attached to a cyclopentyl group1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving 5-Cyclopentyloxazolidin-2-one are not available in the search results. However, oxazolidin-2-ones are known to be involved in various chemical reactions due to their versatile scaffold3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopentyloxazolidin-2-one are not specified in the search results. However, it’s known that the compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol1.


Scientific Research Applications

1. Biological Activities and Mechanisms of Action

Rhodanines and thiazolidine derivatives, which include compounds like 5-cyclopentyloxazolidin-2-one, have been extensively studied due to their wide spectrum of pharmacological activities. These compounds, through various mechanisms of action, have shown potential in modulating targeted enzymes or receptors. The chemical derivatization of the rhodanine ring in these compounds allows for diverse biological activities and maintains their relevance in drug discovery (Tomašič & Mašič, 2009).

2. Anticancer Potential

Thiazolidin compounds, including derivatives of 5-cyclopentyloxazolidin-2-one, have been identified for their potential in treating cancer. For instance, certain thiazolidin compounds have shown effectiveness in inducing G2/M arrest in cancer cells and require JNK activation for this effect, suggesting a specific pathway of anticancer activity (Teraishi et al., 2005).

3. Synthesis and HIV-RT Inhibitory Activity

Thiazolidin-4-ones, which are structurally related to 5-cyclopentyloxazolidin-2-one, have been synthesized and evaluated as HIV-1 reverse transcriptases inhibitors. The synthesis process and the structure-activity relationship of these compounds highlight their potential role in the treatment of HIV (Chen et al., 2009).

4. Glutathione Formation and Therapeutic Applications

L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxoproline (which is similar in structure to 5-cyclopentyloxazolidin-2-one), has been studied for its ability to increase glutathione levels in the liver. This compound can serve as a therapeutic agent in conditions where there is depletion of hepatic glutathione (Williamson & Meister, 1981).

5. Antitumor Agent Development

Compounds structurally related to 5-cyclopentyloxazolidin-2-one have been developed and evaluated for their antitumor activities. These studies involve understanding their mechanisms of action, including interactions with specific enzymes and cell cycle arrest, highlighting their potential in cancer treatment strategies (Mohammed & Elmasry, 2022).

Safety And Hazards

Specific safety and hazard information for 5-Cyclopentyloxazolidin-2-one is not available in the search results. However, it’s important to handle all chemicals with care and follow safety guidelines to prevent health hazards4.


Future Directions

The future directions of research involving 5-Cyclopentyloxazolidin-2-one are not specified in the search results. However, oxazolidin-2-ones, in general, are gaining interest in the scientific community due to their diverse biological applications3.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

5-cyclopentyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUSAHFVCIBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentyloxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopentyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-Cyclopentyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
5-Cyclopentyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
5-Cyclopentyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
5-Cyclopentyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
5-Cyclopentyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.